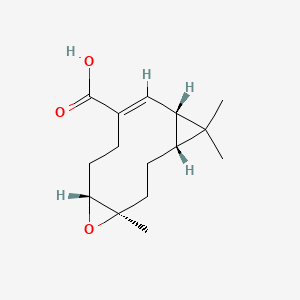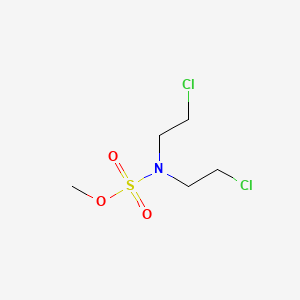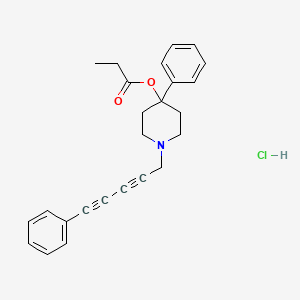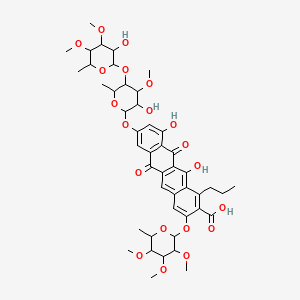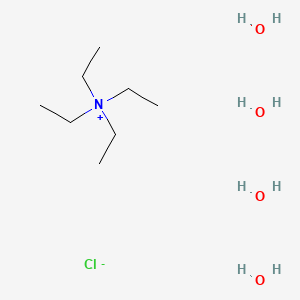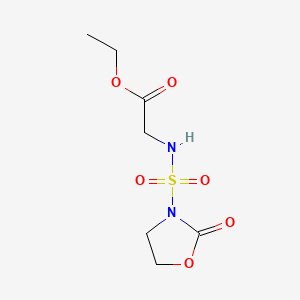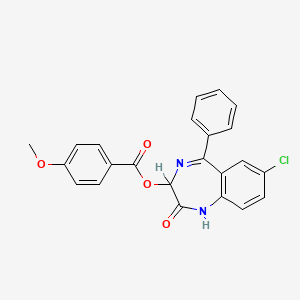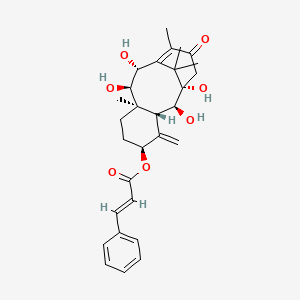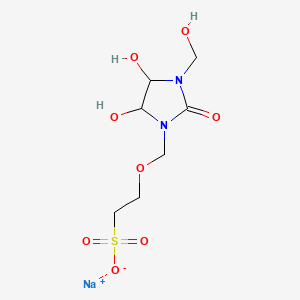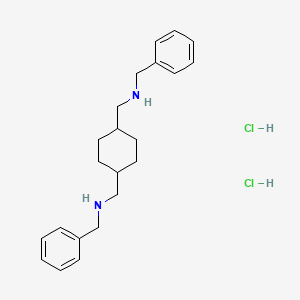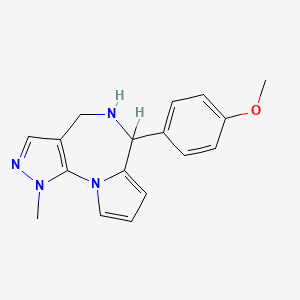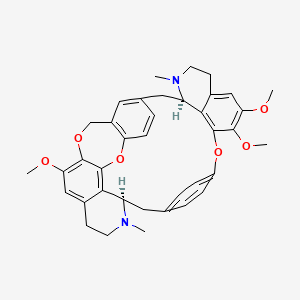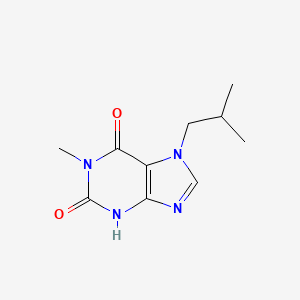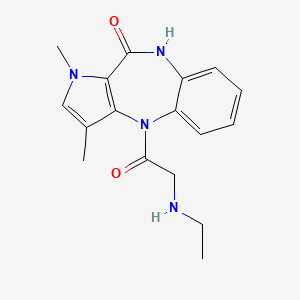
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and pyrrole derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetyl group using reagents like acetic anhydride or acetyl chloride.
Amidation Reactions: Formation of the ethylamino group through amidation reactions using ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms, leading to the formation of N-oxides or carbonyl derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand biological processes at the molecular level.
Medicine
The pharmacological properties of benzodiazepines make this compound a candidate for drug development. It may be investigated for its potential therapeutic effects, such as anxiolytic or anticonvulsant activities.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include neurotransmitter signaling, enzyme inhibition, or gene expression regulation.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Midazolam: A benzodiazepine with rapid onset and short duration of action, used as a sedative.
Uniqueness
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can affect its binding affinity, selectivity, and overall biological activity.
属性
CAS 编号 |
83621-98-1 |
|---|---|
分子式 |
C17H20N4O2 |
分子量 |
312.37 g/mol |
IUPAC 名称 |
10-[2-(ethylamino)acetyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C17H20N4O2/c1-4-18-9-14(22)21-13-8-6-5-7-12(13)19-17(23)16-15(21)11(2)10-20(16)3/h5-8,10,18H,4,9H2,1-3H3,(H,19,23) |
InChI 键 |
CSTYUMCTSVYPCP-UHFFFAOYSA-N |
规范 SMILES |
CCNCC(=O)N1C2=CC=CC=C2NC(=O)C3=C1C(=CN3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


